molecular formula C14H22ClN B12657694 4-Phenyl-4-propylpiperidinium chloride CAS No. 83763-28-4

4-Phenyl-4-propylpiperidinium chloride

Cat. No.: B12657694
CAS No.: 83763-28-4
M. Wt: 239.78 g/mol
InChI Key: YURLEFLCNSLILF-UHFFFAOYSA-N
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Description

4-Phenyl-4-propylpiperidinium chloride is a chemical compound with the molecular formula C14H22ClN It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4-propylpiperidinium chloride typically involves the reaction of 4-phenylpiperidine with propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-4-propylpiperidinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted piperidinium compounds.

Scientific Research Applications

4-Phenyl-4-propylpiperidinium chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Phenyl-4-propylpiperidinium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Phenylpiperidine: A precursor in the synthesis of 4-Phenyl-4-propylpiperidinium chloride.

    4-Propylpiperidine: Another related compound with similar structural features.

    N-Phenylpiperidine: Shares the piperidine core structure but with different substituents.

Uniqueness: this compound is unique due to its specific combination of phenyl and propyl groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

83763-28-4

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

4-phenyl-4-propylpiperidine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c1-2-8-14(9-11-15-12-10-14)13-6-4-3-5-7-13;/h3-7,15H,2,8-12H2,1H3;1H

InChI Key

YURLEFLCNSLILF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCNCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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